molecular formula C19H13ClF3NO5 B5100452 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5100452
M. Wt: 427.8 g/mol
InChI Key: BPMZKZPCZQUGFD-UHFFFAOYSA-N
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Description

6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a chromen-2-one core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO5/c1-2-3-10-6-18(25)29-16-9-17(13(20)8-12(10)16)28-15-5-4-11(19(21,22)23)7-14(15)24(26)27/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZKZPCZQUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-propyl-2H-chromen-2-one and 2-nitro-4-(trifluoromethyl)phenol.

    Formation of Phenoxy Intermediate: The phenoxy intermediate is formed by reacting 2-nitro-4-(trifluoromethyl)phenol with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The phenoxy intermediate is then coupled with 6-chloro-4-propyl-2H-chromen-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere conditions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities. The presence of the trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The chromen-2-one core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the chromen-2-one core differentiates it from other phenoxy derivatives, providing unique interactions with biological targets.

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